molecular formula C36H18 B14259145 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene) CAS No. 211739-82-1

1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)

Cat. No.: B14259145
CAS No.: 211739-82-1
M. Wt: 450.5 g/mol
InChI Key: HHBQWKAGZUCEAK-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-ethynylphenylethynyl)benzene is an organic compound with the molecular formula C36H18. It is characterized by a central benzene ring substituted with three ethynylphenylethynyl groups at the 1, 3, and 5 positions. This compound is known for its rigid structure and extensive π-conjugation, making it a valuable building block in the synthesis of advanced materials such as porous conjugated polymers and covalent organic frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(4-ethynylphenylethynyl)benzene is typically synthesized through a series of Sonogashira-Hagihara coupling reactions. The process involves the coupling of 1,3,5-tribromobenzene with 4-ethynylphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-ethynylphenylethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,5-Tris(4-ethynylphenylethynyl)benzene is primarily related to its ability to participate in π-π interactions and form stable π-conjugated systems. These interactions facilitate the formation of porous structures and enhance the compound’s electronic properties. The molecular targets and pathways involved include the interaction with metal ions in coordination polymers and the formation of supramolecular assemblies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(4-ethynylphenylethynyl)benzene stands out due to its extensive π-conjugation and rigid structure, which make it particularly suitable for the synthesis of advanced materials with high surface areas and unique electronic properties. Its ability to form stable π-conjugated systems and participate in various chemical reactions further enhances its versatility in scientific research and industrial applications .

Properties

CAS No.

211739-82-1

Molecular Formula

C36H18

Molecular Weight

450.5 g/mol

IUPAC Name

1,3,5-tris[2-(4-ethynylphenyl)ethynyl]benzene

InChI

InChI=1S/C36H18/c1-4-28-7-13-31(14-8-28)19-22-34-25-35(23-20-32-15-9-29(5-2)10-16-32)27-36(26-34)24-21-33-17-11-30(6-3)12-18-33/h1-3,7-18,25-27H

InChI Key

HHBQWKAGZUCEAK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C#C)C#CC4=CC=C(C=C4)C#C

Origin of Product

United States

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